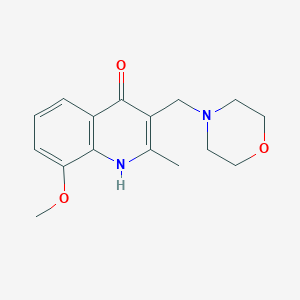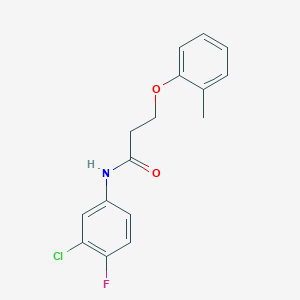
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone, also known as MMQO, is a synthetic compound that has been widely used in scientific research. MMQO belongs to the quinoline family and has been shown to possess various biochemical and physiological effects.
作用機序
The mechanism of action of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is not fully understood. It has been suggested that 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone exerts its biological activities through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation.
Biochemical and Physiological Effects:
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has been shown to possess antidepressant properties by increasing the levels of serotonin and norepinephrine in the brain.
実験室実験の利点と制限
One of the major advantages of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is its wide range of biological activities, which makes it a useful tool in various scientific research fields. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is also relatively easy to synthesize and can be obtained in high purity. However, one of the major limitations of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone. One potential direction is the development of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone analogs with improved solubility and bioavailability. Another potential direction is the investigation of the molecular mechanism of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone's biological activities. Finally, 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone can be used as a tool for the development of new drugs for the treatment of various diseases such as cancer and inflammation.
Conclusion:
In conclusion, 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is a synthetic compound that has been widely used in scientific research due to its various biological activities. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone possesses antitumor, anti-inflammatory, and antidepressant properties and has been used as a fluorescent probe for the detection of metal ions in biological samples. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has several advantages and limitations for lab experiments and has several future directions for research.
合成法
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone can be synthesized through a multi-step process involving the reaction of 2-methylquinoline with formaldehyde and morpholine. The final product is obtained through a condensation reaction with 8-methoxy-2-methyl-3-quinolinecarbaldehyde. The purity of the synthesized 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has been extensively used in scientific research due to its various biological activities. It has been shown to possess antitumor, anti-inflammatory, and antidepressant properties. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has also been used as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-13(10-18-6-8-21-9-7-18)16(19)12-4-3-5-14(20-2)15(12)17-11/h3-5H,6-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZXCSURQHLZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)

![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)



![1-(2-pyridinyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5820734.png)
![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)

![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)
